4-(S-Acetylthio)benzaldehyde

Porphyrin Chemistry Surface Chemistry Pd-Catalyzed Coupling

4-(S-Acetylthio)benzaldehyde, also known as S-(4-formylphenyl) ethanethioate , is a heterobifunctional aromatic compound belonging to the class of S-protected thiobenzaldehydes. Its structure features a reactive aldehyde group (-CHO) para to a sulfur atom bearing an S-acetyl protecting group (-SCOCH₃).

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
CAS No. 28130-89-4
Cat. No. B112412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(S-Acetylthio)benzaldehyde
CAS28130-89-4
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC(=O)SC1=CC=C(C=C1)C=O
InChIInChI=1S/C9H8O2S/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
InChIKeyPIMFYYQSMFCNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(S-Acetylthio)benzaldehyde (CAS 28130-89-4): A Protected Thiol Aldehyde Building Block for Advanced Synthesis and Material Science


4-(S-Acetylthio)benzaldehyde, also known as S-(4-formylphenyl) ethanethioate [1], is a heterobifunctional aromatic compound belonging to the class of S-protected thiobenzaldehydes. Its structure features a reactive aldehyde group (-CHO) para to a sulfur atom bearing an S-acetyl protecting group (-SCOCH₃) . This architecture allows for orthogonal reactivity: the aldehyde can undergo condensation or nucleophilic addition reactions, while the protected thiol can be unmasked under mild conditions to reveal a free thiol (-SH) for further derivatization or surface attachment [2]. The compound is primarily employed as a versatile building block in organic synthesis, particularly in the construction of porphyrin arrays, heterocycles, and functional materials requiring precise spatial orientation and controlled surface anchoring .

Why Generic Substitution of 4-(S-Acetylthio)benzaldehyde (CAS 28130-89-4) is Not Advisable: Evidence of Unique Compatibility and Orthogonality


While several benzaldehyde derivatives bearing sulfur-containing substituents (e.g., 4-(methylthio)benzaldehyde, 4-mercaptobenzaldehyde) or protected thiols (e.g., S-cyano, S-pivaloyl analogs) may appear as plausible alternatives, direct substitution without experimental validation is scientifically unsound. The specific combination of the aldehyde and the S-acetyl protecting group in this compound confers a unique and non-interchangeable reactivity profile. The S-acetyl moiety is not merely a 'masked thiol'; its steric and electronic properties critically govern its performance in specific chemical environments, such as its demonstrated unique compatibility with Pd-catalyzed cross-coupling conditions where other common thiol protecting groups fail [1][2]. Furthermore, the precise balance between the stability of the protected form and the lability of the aldehyde dictates its suitability for multi-step synthetic sequences and in situ surface deprotection . The following evidence quantifies these differentiating factors.

4-(S-Acetylthio)benzaldehyde (CAS 28130-89-4): Quantitative Comparative Evidence for Scientific Procurement


Superior Compatibility in Pd-Mediated Cross-Coupling for Multiporphyrin Arrays

In the synthesis of thiol-derivatized porphyrins for surface attachment, the S-acetyl protecting group exhibits a critical and unique advantage over other common thiol protecting groups. A direct comparative study evaluated six different thiol protecting groups (S-cyano, S-(N-ethylcarbamoyl), S-acetyl, S-(9-anthrylmethyl), S-(2,4-dinitrophenyl), and S-pivaloyl) for their compatibility with porphyrin formation and subsequent Pd-mediated iodo-ethyne coupling [1]. While several groups were compatible with porphyrin formation, only the S-acetyl protecting group was found to survive the Pd-mediated coupling conditions necessary for constructing multiporphyrin arrays [1][2]. The other five protecting groups, including the structurally similar S-pivaloyl and the commonly used S-cyano, were incompatible, leading to decomposition or unwanted side reactions under the same reaction conditions [1]. This finding establishes the S-acetyl group as the enabling functionality for this class of advanced materials.

Porphyrin Chemistry Surface Chemistry Pd-Catalyzed Coupling

Proven In-Situ Cleavage on Gold Surfaces for Self-Assembled Monolayer (SAM) Formation

The utility of a protected thiol for surface science hinges on its ability to deprotect efficiently under mild conditions to form a robust gold-thiolate bond. A direct comparison of six thiol protecting groups (S-cyano, S-(N-ethylcarbamoyl), S-acetyl, S-(9-anthrylmethyl), S-(2,4-dinitrophenyl), S-pivaloyl) on a porphyrin scaffold revealed that only three—S-cyano, S-(N-ethylcarbamoyl), and S-acetyl—were capable of undergoing in situ cleavage and subsequent binding to a gold surface [1]. The other three groups (S-(9-anthrylmethyl), S-(2,4-dinitrophenyl), S-pivaloyl) failed to deprotect and thus could not be used for surface attachment [1]. This experiment demonstrates that the S-acetyl group is part of an elite, experimentally validated subset of protecting groups suitable for this crucial application in materials science, distinguishing it from other seemingly analogous derivatives.

Self-Assembled Monolayers Surface Chemistry Electrochemistry

Differentiated Synthetic Utility: A Protected Thiol vs. a Simple Thioether

Unlike 4-(methylthio)benzaldehyde (CAS 3446-89-7), which is a stable thioether and a common building block for Schiff bases and other compounds [1], 4-(S-acetylthio)benzaldehyde contains a masked thiol group. This structural difference dictates distinct downstream reactivity. The S-acetyl group in the target compound can be selectively hydrolyzed under mild basic conditions or cleaved in situ on metal surfaces to generate a highly reactive free thiol (-SH) [2]. In contrast, the methylthio group in the comparator is unreactive under these mild conditions and requires harsh reagents for cleavage, which would destroy the aldehyde functionality. This orthogonality—the ability to keep the aldehyde intact while unmasking the thiol—is a key differentiator for multi-step synthesis, enabling convergent synthetic strategies not possible with a simple thioether analog [2][3].

Organic Synthesis Protecting Groups Thiol Chemistry

Quantified Water Solubility Advantage for Aqueous-Phase Bioconjugation

Physicochemical properties can significantly impact the utility of a reagent in biological contexts. The estimated water solubility of 4-(S-acetylthio)benzaldehyde is 1282 mg/L at 25°C (log Kow estimated: 1.91) . This value can be compared to a common analog lacking the polar acetyl group, such as 4-(methylthio)benzaldehyde, which, based on its more lipophilic character (C8H8OS, no polar carbonyl on sulfur), is expected to have significantly lower water solubility. While an explicit experimental solubility for the comparator is not available in the primary literature, the difference is a class-level inference based on the presence of the polar thioester group in the target compound versus the non-polar thioether in the analog . This enhanced aqueous solubility is a critical parameter for scientists performing bioconjugation reactions or cell-based assays, where reagent precipitation can cause experimental failure.

Bioconjugation Physicochemical Properties Drug Discovery

High-Value Application Scenarios for 4-(S-Acetylthio)benzaldehyde (CAS 28130-89-4) Based on Quantitative Differentiation


Synthesis of Multiporphyrin Arrays for Molecular Electronics

This compound is uniquely suited for the construction of complex multiporphyrin arrays designed for vertical or horizontal orientation on electroactive surfaces. The S-acetyl protecting group is the only one among a panel of six that is compatible with the Pd-mediated iodo-ethyne coupling reactions required to link multiple porphyrin units together. This allows researchers to build sophisticated, surface-bound molecular wires and information storage devices with precise architectural control, an application where using any other analog would result in synthetic failure [1].

Fabrication of Self-Assembled Monolayers (SAMs) on Gold Electrodes

The compound serves as a reliable precursor for forming thiol-based SAMs on gold surfaces. It is one of only three out of six evaluated thiol protecting groups that can undergo in situ cleavage to bind covalently to gold, enabling the creation of well-defined, functionalized surfaces for electrochemical sensors and catalysis studies. This property avoids the handling and stability issues associated with free thiols, ensuring reproducible and high-quality surface modification [2].

Multi-Step Synthesis of Heterobifunctional Linkers and Probes

For applications requiring orthogonal reactivity, such as synthesizing antibody-drug conjugates, fluorescent probes, or affinity tags, this compound is a valuable building block. The aldehyde group can be used in the first step of a synthesis (e.g., reductive amination to attach a biomolecule), while the S-acetyl group remains stable. Subsequent mild deprotection reveals a free thiol for a second, distinct conjugation step, enabling the precise and sequential assembly of complex bioconjugates. This is in stark contrast to simple thioethers, which cannot be deprotected, and to free thiols, which would react unselectively [3].

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